7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid

Purity Quality Control Procurement

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid is a conformationally constrained spirocyclic amino acid building block featuring a Boc-protected azaspiroalkene core. This compound is distinguished from its closest saturated analog (CAS 873924-12-0) by the presence of an endocyclic double bond within the spiro-fused cyclobutene ring, which introduces unique reactivity and alters key physicochemical properties.

Molecular Formula C14H21NO4
Molecular Weight 267.325
CAS No. 2230802-81-8
Cat. No. B2548937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid
CAS2230802-81-8
Molecular FormulaC14H21NO4
Molecular Weight267.325
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=C2)C(=O)O
InChIInChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h8H,4-7,9H2,1-3H3,(H,16,17)
InChIKeyPLDVDVANGHTOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid (CAS 2230802-81-8): A Differentiated Spirocyclic Building Block for Complex Molecule Synthesis


7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid is a conformationally constrained spirocyclic amino acid building block featuring a Boc-protected azaspiroalkene core. This compound is distinguished from its closest saturated analog (CAS 873924-12-0) by the presence of an endocyclic double bond within the spiro-fused cyclobutene ring, which introduces unique reactivity and alters key physicochemical properties. Commercially available in 95% purity , this compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of GPR119 agonists [1] and other bioactive molecules requiring a rigid, three-dimensional scaffold.

Why the Saturated Analog Cannot Simply Replace 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid in Advanced Synthesis


In-class compounds such as 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0) share the same Boc-protected azaspiro[3.5]nonane core and carboxylic acid handle but lack the endocyclic olefin present in the target compound. This structural difference is not cosmetic; it fundamentally alters the molecule's physicochemical property space, synthetic versatility, and ultimate biological performance. Simple substitution with the saturated analog forfeits the ability to perform olefin-specific transformations, changes key calculated descriptors such as LogP and Topological Polar Surface Area (TPSA) [1], and may lead to a mismatch in the three-dimensional binding profile required for target engagement, as highlighted by structure-activity relationship (SAR) studies on GPR119 agonists [2].

Quantitative Differentiation Evidence for 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid vs. Closest Analogs


Purity Specification Relative to the Saturated Analog

The target compound is commercially supplied with a standard purity of 95% (Bidepharm) . In contrast, its closest saturated analog, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, is routinely available at higher purities of 97-98% from multiple vendors including Sigma-Aldrich and Bidepharm . This quantifiable difference in purity level is critical for downstream synthetic applications where impurity profiles can impact yield and product integrity.

Purity Quality Control Procurement

Distinct Physicochemical Profile: XLogP3-AA and TPSA

The introduction of a double bond into the cyclobutane ring reduces the computed XLogP3-AA and alters the topological polar surface area (TPSA) compared to the fully saturated scaffold. The saturated analog has a computed XLogP3-AA of 1.7 and TPSA of 66.8 Ų [1]. While exact computed values for the target compound are not available in public databases, the structural modification is predicted to decrease lipophilicity and increase polarity, shifting the compound's position in key drug-likeness parameter spaces.

Lipophilicity Physicochemical Properties Drug-likeness

Synthetic Versatility via an Orthogonal Olefin Handle

A key differentiation of this compound is the endocyclic double bond, which provides an orthogonal synthetic handle absent in the saturated analog. This olefin can undergo transformations such as hydrogenation, epoxidation, dihydroxylation, or cross-coupling reactions, enabling late-stage diversification without affecting the Boc-protected amine or the carboxylic acid [1]. The saturated analog lacks this reactive site, limiting its utility to amide bond formation or Boc deprotection.

Synthetic methodology Orthogonal reactivity Late-stage functionalization

Conformational Rigidity and 3D Shape Differentiation

The spirocyclic core with an embedded double bond imposes a distinct, rigid conformation compared to the more flexible saturated analog. SAR exploration of 7-azaspiro[3.5]nonane GPR119 agonists has demonstrated that subtle changes in the spirocyclic scaffold's geometry directly impact receptor binding affinity (pEC50) and efficacy (Emax) [1]. The unsaturated core introduces a planarizing element that alters the vector of the carboxylic acid group, a critical pharmacophoric feature.

Conformational analysis 3D shape Scaffold hopping

Optimal Application Scenarios for 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid Based on Verified Differentiation


Medicinal Chemistry Campaigns Requiring Late-Stage Olefin Diversification

When a synthetic route demands orthogonal functionalization, this building block's unique combination of a Boc-protected amine, a carboxylic acid, and a reactive olefin allows for sequential, chemoselective manipulations. This is particularly valuable in the synthesis of complex GPR119 agonists, where late-stage modification of the spirocyclic core is needed to fine-tune potency and pharmacokinetic properties [1].

Scaffold-Hopping Programs Targeting Challenging Binding Sites

The rigid, three-dimensional unsaturated scaffold offers a distinct shape relative to the flexible saturated analog. This is critical in programs targeting receptors like GPR119, where specific spatial presentation of the carboxylic acid moiety is essential for agonist activity. Using this scaffold allows medicinal chemists to explore novel vectors and binding interactions unattainable with the saturated version [1].

Procurement-Limited Synthesis Where Purity Cost-Benefit is Explicit

In scenarios where the target compound's 95% purity specification is sufficient for the immediate synthetic step, its procurement can represent a cost advantage. However, teams must integrate the cost of potential on-site repurification (if higher purity is needed) into their total cost of ownership calculation, comparing it directly against the higher cost of the 97-98% pure saturated analog .

Physicochemical Property Modulation in Lead Optimization

The predicted lower logP and higher TPSA of the unsaturated scaffold, relative to the saturated analog (XLogP3-AA 1.7), make it a strategic choice when a series requires increased polarity to improve solubility or reduce hERG binding without introducing additional heteroatoms. This provides a predictive basis for selecting the unsaturated over the saturated building block in a design hypothesis [2].

Quote Request

Request a Quote for 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.